2-Bromo-5-fluorobenzoyl chloride

Physicochemical Properties Material Handling Purification

Select 2-Bromo-5-fluorobenzoyl chloride for its distinct physical state (m.p. 20–22°C) which enables purification by crystallization rather than distillation, a cost advantage for process scale-up. The ortho-bromo substituent modulates ground-state conformation and serves as a handle for downstream cross-coupling, while the reactive acyl chloride forms amides and esters with amines or alcohols. Ideal for medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C7H3BrClFO
Molecular Weight 237.45 g/mol
CAS No. 111771-13-2
Cat. No. B050458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluorobenzoyl chloride
CAS111771-13-2
Molecular FormulaC7H3BrClFO
Molecular Weight237.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)Cl)Br
InChIInChI=1S/C7H3BrClFO/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3H
InChIKeyQIFDGTIOMAVGAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluorobenzoyl chloride (CAS 111771-13-2): A Key Acylating Intermediate with Distinct Physicochemical Properties


2-Bromo-5-fluorobenzoyl chloride (CAS 111771-13-2) is a halogenated aromatic acyl chloride utilized as an intermediate in pharmaceutical and agrochemical synthesis . Its structure features a benzoyl chloride core with bromine and fluorine substituents at the 2- and 5-positions, respectively. This compound is recognized for its reactivity as an acylating agent for forming amides and esters and is noted for its sensitivity to moisture, which leads to hydrolysis to the corresponding carboxylic acid . The compound's identity is well-established, with standard predicted properties including a boiling point of 243.7±20.0 °C and a density of 1.7±0.1 g/cm³ .

Why 2-Bromo-5-fluorobenzoyl chloride Cannot Be Replaced by a Generic Acyl Chloride or Regioisomer


The substitution pattern of halogens on the benzoyl chloride ring profoundly influences both the compound's physical state and its reactivity. Directly replacing 2-Bromo-5-fluorobenzoyl chloride with an analog such as 2-fluorobenzoyl chloride or a regioisomer like 4-bromo-2-fluorobenzoyl chloride is not a straightforward substitution. These differences are quantifiable in melting point, density, and conformational behavior. As shown in the evidence below, 2-Bromo-5-fluorobenzoyl chloride is a low-melting solid (20-22°C) , whereas its 2-fluoro analog is a liquid (4-6°C) and its 2-chloro-5-fluoro analog is a much higher-melting solid (79-82°C) . These physical state differences directly impact handling, storage, and purification protocols. Furthermore, fundamental studies on analogous 2-halobenzoyl chlorides demonstrate that the presence and size of the ortho-halogen dictate the molecule's conformational equilibrium in the gas phase, which is a key factor in understanding its reactivity [1].

Quantitative Evidence for Differentiating 2-Bromo-5-fluorobenzoyl chloride from Key Analogs


Physical State and Melting Point: A Solid at Room Temperature, Unlike the 2-Fluoro Analog

2-Bromo-5-fluorobenzoyl chloride is a low-melting solid at standard room temperature (20-22°C), while 2-fluorobenzoyl chloride is a liquid (4-6°C). This difference in physical state is critical for laboratory handling, storage, and purification method selection .

Physicochemical Properties Material Handling Purification

Significantly Higher Density Compared to the 2-Chloro-5-fluoro Analog

The density of 2-Bromo-5-fluorobenzoyl chloride is approximately 1.74 g/cm³, which is substantially higher than the density of 2-chloro-5-fluorobenzoyl chloride (approximately 1.5 g/cm³). This difference arises from the replacement of a chlorine atom with a heavier bromine atom [1].

Material Properties Process Chemistry Formulation

Conformational Behavior: The Ortho-Bromo Substituent Alters Molecular Geometry

While no direct head-to-head study exists for this exact compound, a fundamental study on the gas-phase conformational structures of 2-halobenzoyl chlorides reveals that the size of the ortho-halogen atom (F vs. Cl vs. Br) drives a clear trend in conformational preference. As the ortho-halogen size increases, the contribution of the higher-energy 'gauche' conformer increases, and the molecule deviates further from planarity [1]. This class-level inference suggests that 2-Bromo-5-fluorobenzoyl chloride, possessing the large ortho-bromo atom, will exhibit a different conformational ensemble compared to analogs with smaller ortho-substituents like 2-fluorobenzoyl chloride.

Physical Organic Chemistry Reactivity Conformational Analysis

High-Value Application Scenarios for 2-Bromo-5-fluorobenzoyl chloride Based on Its Unique Profile


Medicinal Chemistry: Synthesis of Targeted Covalent Inhibitor Libraries

The compound's acyl chloride group is a reactive handle for creating amide bonds with amine-containing pharmacophores. The unique 2-bromo-5-fluorophenyl ring system is an ideal scaffold for optimizing binding interactions, as the ortho-bromo substituent can influence the bioactive conformation of the resulting amide [1]. The bromine atom also serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage diversification of hit compounds.

Process Chemistry and Scale-Up: Purification by Crystallization

Unlike its 2-fluoro analog, which is a liquid, 2-Bromo-5-fluorobenzoyl chloride is a low-melting solid (20-22°C) . This physical state makes it amenable to purification by crystallization, a more cost-effective and scalable method than the distillation often required for liquid acyl chlorides. This property is a significant advantage for process chemists developing a robust and economical manufacturing route for a pharmaceutical intermediate.

Agrochemical Research: Building Block for Halogenated Herbicides or Fungicides

The presence of both bromine and fluorine atoms in specific positions on the aromatic ring is a common feature in many agrochemical active ingredients due to their impact on lipophilicity, metabolic stability, and target binding. The distinct physicochemical profile of this compound, particularly its density and melting point compared to analogs [2], provides formulators and synthesis chemists with a building block that can impart unique properties to a candidate molecule, potentially improving its field performance or formulation characteristics.

Academic Research: Studying Ortho-Substituent Effects in Acylation Reactions

The combination of an ortho-bromo and a meta-fluoro substituent provides a system for investigating the steric and electronic effects of ortho-substitution on the rate and selectivity of acylation reactions. As established by fundamental structural chemistry research, the ortho-bromo group significantly influences the ground-state conformation of the molecule [1]. This makes 2-Bromo-5-fluorobenzoyl chloride a valuable model substrate for physical organic chemists studying the Curtin-Hammett principle and the origins of stereoselectivity in nucleophilic additions to carbonyls.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-fluorobenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.